Mal-PEG3-NHS ester

Description

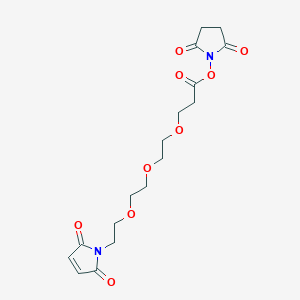

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O9/c20-13-1-2-14(21)18(13)6-8-26-10-12-27-11-9-25-7-5-17(24)28-19-15(22)3-4-16(19)23/h1-2H,3-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIXXEVQHRSMNOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Mal-PEG3-NHS Ester: A Heterobifunctional Crosslinker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mal-PEG3-NHS ester is a heterobifunctional crosslinking reagent integral to the fields of bioconjugation and drug development. This guide provides a comprehensive technical overview of its chemical properties, mechanism of action, and applications, with a focus on its role in constructing antibody-drug conjugates (ADCs). Detailed experimental protocols, quantitative data on reaction kinetics and stability, and visual diagrams of chemical structures and workflows are presented to equip researchers with the knowledge to effectively utilize this versatile linker.

Introduction to Mal-PEG3-NHS Ester

Mal-PEG3-NHS ester is a covalently-linked molecule featuring three key components: a maleimide group, a three-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This architecture classifies it as a non-cleavable, heterobifunctional crosslinker, meaning it possesses two different reactive groups that can sequentially or simultaneously form stable covalent bonds with distinct functional groups on target biomolecules.[1][2][3][4]

-

Maleimide Group: This moiety exhibits high specificity for sulfhydryl (thiol) groups (-SH), which are found in the side chains of cysteine residues in proteins and peptides.[1]

-

NHS Ester Group: This is a highly reactive group that efficiently couples with primary amines (-NH2), such as those on the side chain of lysine residues or the N-terminus of a polypeptide chain.

-

PEG3 Spacer: The short polyethylene glycol chain is hydrophilic, which enhances the solubility of the crosslinker and the resulting bioconjugate in aqueous environments. It also provides a flexible spacer arm that minimizes steric hindrance between the conjugated molecules.

This unique combination of reactive ends and a solubility-enhancing spacer makes Mal-PEG3-NHS ester a powerful tool for a variety of applications, including the synthesis of ADCs, protein and peptide labeling for diagnostic purposes, and the functionalization of nanoparticles for targeted delivery.

Chemical Properties and Data

A clear understanding of the physicochemical properties of Mal-PEG3-NHS ester is crucial for its proper handling, storage, and application in conjugation protocols.

| Property | Value | Source(s) |

| Chemical Formula | C17H22N2O9 | |

| Molecular Weight | 398.37 g/mol | |

| CAS Number | 1537892-36-6 | |

| Appearance | Liquid or semi-solid | |

| Purity | Typically >95% | |

| Solubility | Soluble in organic solvents (DMSO, DMF); can be diluted into aqueous buffers | |

| Storage Conditions | -20°C, desiccated. Reagent is moisture-sensitive. |

Mechanism of Action and Reaction Kinetics

The utility of Mal-PEG3-NHS ester lies in its two distinct and controllable conjugation reactions. The efficiency of these reactions is highly dependent on pH.

NHS Ester Reaction with Primary Amines

The NHS ester reacts with a primary amine via nucleophilic acyl substitution to form a stable amide bond. This reaction is most efficient at a pH range of 7.2 to 8.5. Below this range, the amine is protonated and less nucleophilic. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency.

Maleimide Reaction with Thiols

The maleimide group reacts with a sulfhydryl group through a Michael addition reaction, forming a stable thioether bond. This reaction is most specific and efficient at a pH of 6.5 to 7.5. At pH values above 7.5, the maleimide group can also react with primary amines and its rate of hydrolysis increases.

Reaction Stability and Kinetics

The stability of the reactive groups and the resulting covalent bonds is a critical factor in the design of bioconjugation experiments.

| Parameter | Condition | Value | Source(s) |

| NHS Ester Half-life (Hydrolysis) | pH 7.0, 0°C | 4-5 hours | |

| pH 8.6, 4°C | 10 minutes | ||

| Maleimide Group Stability | pH ≥ 8.0 | Susceptible to hydrolysis | |

| Thioether Bond (Succinimidyl Thioether) | Physiological conditions | Susceptible to retro-Michael reaction and thiol exchange | |

| Post-hydrolysis of succinimide ring | Half-life > 2 years | ||

| Amide Bond Stability | Neutral pH | Highly stable (Half-life of hundreds of years) |

Key Applications: Antibody-Drug Conjugates (ADCs)

A primary application of Mal-PEG3-NHS ester is in the synthesis of ADCs. In a typical two-step process, the NHS ester end of the linker is first reacted with lysine residues on a monoclonal antibody (mAb). After purification, the maleimide-functionalized antibody is then conjugated to a thiol-containing cytotoxic drug.

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. The DAR is influenced by several factors:

-

Reactant Molar Ratio: The ratio of linker to antibody.

-

Reaction Time and Temperature: Longer reaction times and higher temperatures can lead to higher DARs.

-

pH: Affects the reactivity of both the NHS ester and the maleimide.

-

Antibody Reduction (for cysteine conjugation): The concentration of the reducing agent determines the number of available thiol groups.

A higher DAR can increase potency but may also lead to faster clearance and increased toxicity. Therefore, careful optimization of the conjugation process is essential.

Detailed Experimental Protocols

The following are generalized protocols for the use of Mal-PEG3-NHS ester. Optimization is recommended for specific applications.

Protocol 5.1: Two-Step Antibody-Drug Conjugation

Materials:

-

Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

Mal-PEG3-NHS ester

-

Anhydrous, amine-free DMSO or DMF

-

Thiol-containing cytotoxic drug

-

Quenching reagent (e.g., Tris or glycine)

-

Desalting columns or dialysis equipment

-

Conjugation Buffer (e.g., PBS with 5-10 mM EDTA, pH 6.5-7.5)

Procedure:

Step 1: Activation of Antibody with Mal-PEG3-NHS Ester

-

Prepare the antibody at a concentration of 1-10 mg/mL in PBS, pH 7.2-7.5.

-

Immediately before use, dissolve Mal-PEG3-NHS ester in DMSO or DMF to a concentration of 10 mM.

-

Add a 10- to 50-fold molar excess of the Mal-PEG3-NHS ester solution to the antibody solution. The final concentration of organic solvent should not exceed 10%.

-

Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.

-

Remove excess, unreacted crosslinker using a desalting column or dialysis against an appropriate buffer (e.g., PBS, pH 7.2).

Step 2: Conjugation of Activated Antibody with Thiol-containing Drug

-

Prepare the thiol-containing drug in the Conjugation Buffer.

-

Combine the maleimide-activated antibody with the thiol-containing drug. The molar ratio should be optimized for the desired DAR.

-

Incubate for 30 minutes at room temperature or 2 hours at 4°C.

-

To stop the reaction, a quenching reagent such as reduced cysteine can be added.

-

Purify the final ADC using methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug and antibody aggregates.

Protocol 5.2: Purification of the Antibody-Drug Conjugate

Materials:

-

Crude ADC mixture

-

HIC column and buffers (e.g., Buffer A: high salt, Buffer B: low salt)

-

SEC column and buffer (e.g., PBS)

Procedure:

1. Hydrophobic Interaction Chromatography (HIC) - for DAR separation

-

Equilibrate the HIC column with high-salt Buffer A.

-

Load the crude ADC sample onto the column.

-

Elute with a gradient of decreasing salt concentration (increasing percentage of Buffer B). Species will elute in order of increasing hydrophobicity (and thus, increasing DAR).

-

Collect fractions and analyze for DAR and purity.

2. Size Exclusion Chromatography (SEC) - for aggregate and small molecule removal

-

Pool and concentrate the desired HIC fractions.

-

Equilibrate the SEC column with PBS.

-

Inject the concentrated ADC sample.

-

Elute isocratically with PBS. Aggregates will elute first, followed by the monomeric ADC, and then any remaining small molecules.

-

Collect the monomeric ADC peak.

Visualizing Workflows and Structures

Diagrams created using Graphviz DOT language to illustrate key concepts.

References

An In-depth Technical Guide to the Mechanism of Action of Mal-PEG3-NHS Ester Crosslinker

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Mal-PEG3-NHS ester crosslinker, a heterobifunctional reagent widely employed in bioconjugation. We will delve into its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate a thorough understanding of its application in creating stable and effective bioconjugates.

Core Concepts: Understanding the Mal-PEG3-NHS Ester Crosslinker

The Mal-PEG3-NHS ester is a powerful tool in bioconjugation, enabling the covalent linkage of two different molecules, typically a protein, peptide, or antibody to another molecule such as a small molecule drug, a fluorescent dye, or another biomolecule. Its structure comprises three key components:

-

Maleimide group: This functional group specifically reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins.

-

N-hydroxysuccinimide (NHS) ester: This group is highly reactive towards primary amines, such as those on lysine residues or the N-terminus of a protein.

-

Polyethylene Glycol (PEG) linker (PEG3): A short, hydrophilic spacer consisting of three ethylene glycol units. This linker enhances the solubility of the crosslinker and the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of the final product.[1]

The heterobifunctional nature of this crosslinker allows for a controlled, two-step conjugation process, minimizing the formation of unwanted homodimers.

Mechanism of Action: A Two-Step Conjugation Strategy

The utility of the Mal-PEG3-NHS ester crosslinker lies in the distinct reactivity of its two terminal groups, which can be exploited in a sequential manner to achieve specific bioconjugation.

Step 1: Amine-Reactive Conjugation via the NHS Ester

The first step typically involves the reaction of the NHS ester with primary amines on the first biomolecule (e.g., an antibody). This is a nucleophilic acyl substitution reaction where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[2]

This reaction is most efficient at a pH range of 7.2 to 8.5.[3] At lower pH, the amine group is protonated, reducing its nucleophilicity. Conversely, at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the overall conjugation efficiency.

Step 2: Thiol-Reactive Conjugation via the Maleimide Group

Following the reaction with the first molecule and subsequent purification to remove excess crosslinker, the maleimide-activated intermediate is introduced to the second molecule containing a free sulfhydryl group (e.g., a cysteine residue on a peptide or a reduced antibody fragment). The maleimide group undergoes a Michael addition reaction with the sulfhydryl group, forming a stable thioether bond.[3]

This reaction is highly specific for thiols within a pH range of 6.5 to 7.5.[3] At pH values above 7.5, primary amines can also react with the maleimide group, leading to a loss of specificity.

Quantitative Data

The efficiency and stability of the conjugation process are critical for the performance of the final bioconjugate. The following tables summarize key quantitative data related to the reactions of the Mal-PEG3-NHS ester crosslinker.

Table 1: Reaction Conditions and Kinetics of Mal-PEG3-NHS Ester Functional Groups

| Functional Group | Target Residue | Optimal pH Range | Typical Reaction Time | Competing Reactions |

| NHS Ester | Primary Amine (Lysine, N-terminus) | 7.2 - 8.5 | 30 - 60 minutes at RT | Hydrolysis |

| Maleimide | Sulfhydryl (Cysteine) | 6.5 - 7.5 | 1 - 2 hours at RT | Reaction with amines at pH > 7.5 |

Table 2: Stability of the Formed Linkages

| Linkage | Formed From | Half-life | Notes |

| Amide Bond | NHS Ester + Amine | Very Stable | Generally considered a permanent linkage under physiological conditions. |

| Thioether Bond (Succinimide) | Maleimide + Thiol | 20 - 337 hours | Can undergo retro-Michael reaction (cleavage) in the presence of other thiols. |

| Thioether Bond (Ring-Opened) | Hydrolyzed Succinimide + Thiol | > 2 years | The hydrolyzed form of the succinimide ring is significantly more stable and resistant to cleavage. |

Table 3: Hydrolysis of NHS Esters

| pH | Half-life of NHS Ester | Reference |

| 8.0 | 210 minutes | |

| 8.5 | 180 minutes | |

| 9.0 | 125 minutes |

Note: The half-life of NHS esters can vary depending on the specific molecule and buffer conditions.

Experimental Protocols

The following protocols provide a general framework for a two-step conjugation using Mal-PEG3-NHS ester. Optimization may be required for specific applications.

Protocol 1: Activation of an Antibody with Mal-PEG3-NHS Ester

Materials:

-

Antibody (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-7.5)

-

Mal-PEG3-NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

-

Prepare the Antibody: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.

-

Prepare the Crosslinker Solution: Immediately before use, dissolve the Mal-PEG3-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Reaction: Add a 10- to 20-fold molar excess of the Mal-PEG3-NHS ester solution to the antibody solution.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or 2 hours on ice, protected from light if the final conjugate is light-sensitive.

-

Removal of Excess Crosslinker: Remove the unreacted Mal-PEG3-NHS ester using a desalting column equilibrated with the reaction buffer for the next step (e.g., PBS, pH 7.0).

Protocol 2: Conjugation of a Thiol-Containing Molecule to the Activated Antibody

Materials:

-

Maleimide-activated antibody from Protocol 1

-

Thiol-containing molecule (e.g., small molecule drug, peptide)

-

Reaction Buffer: PBS, pH 7.0

-

Quenching Solution (optional): 1 M Cysteine or β-mercaptoethanol

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Prepare the Thiol-Containing Molecule: Dissolve the thiol-containing molecule in the reaction buffer. If the molecule has disulfide bonds, they must be reduced prior to this step.

-

Conjugation: Add the thiol-containing molecule to the maleimide-activated antibody. A common starting point is a 1.5- to 5-fold molar excess of the thiol-containing molecule over the antibody.

-

Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

-

Quenching (Optional): To stop the reaction and cap any unreacted maleimide groups, add the quenching solution to a final concentration of 1 mM. Incubate for 15-30 minutes at room temperature.

-

Purification: Purify the final conjugate to remove excess thiol-containing molecule and quenching reagent using an appropriate method such as size-exclusion chromatography or dialysis.

Conclusion

The Mal-PEG3-NHS ester crosslinker is a versatile and efficient reagent for the creation of well-defined bioconjugates. A thorough understanding of its mechanism of action, including the specific reaction conditions for the NHS ester and maleimide functionalities, is crucial for optimizing conjugation efficiency and ensuring the stability of the final product. The inclusion of a PEG3 spacer provides additional benefits in terms of solubility and biocompatibility. By following well-defined experimental protocols and considering the quantitative aspects of the reactions, researchers can effectively utilize this crosslinker to develop novel therapeutics, diagnostics, and research tools.

References

The Pivotal Role of the PEG3 Spacer in Mal-PEG3-NHS Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the strategic selection of a chemical linker is paramount to the efficacy and safety of the resulting molecule. Among the diverse array of available linkers, the polyethylene glycol (PEG) spacer has emerged as a cornerstone technology, prized for its ability to favorably modulate the physicochemical properties of bioconjugates. This technical guide provides an in-depth exploration of the role of the short, discrete PEG3 spacer in the heterobifunctional crosslinker, Mal-PEG3-NHS ester.

The Mal-PEG3-NHS ester is a powerful tool used to link amine-containing molecules with thiol-containing molecules. It features a Maleimide group for specific reaction with sulfhydryls (e.g., from cysteine residues), an N-hydroxysuccinimide (NHS) ester for efficient reaction with primary amines (e.g., from lysine residues), and a central PEG3 spacer. This guide will delve into the quantitative impact of the PEG3 spacer, provide detailed experimental protocols for its use, and visualize its function in key synthetic processes.

Chapter 1: Core Functions of the PEG3 Spacer

The incorporation of a PEG3 spacer, a hydrophilic chain of three ethylene glycol units, into a crosslinker imparts several beneficial properties that can significantly enhance its therapeutic and diagnostic potential. These advantages stem from the inherent chemical nature of the polyethylene glycol chain.[1][2]

-

Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads, such as cytotoxic drugs used in Antibody-Drug Conjugates (ADCs), are inherently hydrophobic.[3] This hydrophobicity can lead to aggregation, reduced solubility, and rapid clearance from circulation. The hydrophilic PEG3 spacer increases the overall water solubility of the entire conjugate, mitigating aggregation and improving its handling and stability in aqueous buffers.[4][5] This property is crucial for enabling higher drug-to-antibody ratios (DARs) without compromising the ADC's physical characteristics.

-

Reduction of Steric Hindrance: The defined length and flexibility of the PEG3 spacer provide critical spatial separation between the conjugated molecules. In the context of an ADC, the spacer ensures that the bulky cytotoxic payload does not sterically hinder the antibody's ability to bind to its target antigen, thereby preserving its biological activity.

-

Improved Pharmacokinetics (PK): By increasing the hydrophilicity and overall size of the conjugate, PEGylation can lead to a longer circulation half-life and altered biodistribution. The hydrophilic PEG chain creates a "stealth" effect, forming a hydration shell that can shield the conjugate from enzymatic degradation and reduce recognition by the immune system. This leads to reduced nonspecific interactions and slower plasma clearance, allowing for greater accumulation at the target site. While longer PEG chains have a more pronounced effect, even short spacers like PEG3 contribute to these favorable PK properties.

-

Reduced Immunogenicity: The PEG chain can mask potential immunogenic epitopes on the payload or the linker itself. This can reduce the likelihood of generating anti-drug antibodies (ADAs), which can otherwise lead to rapid clearance of the bioconjugate and reduced therapeutic efficacy.

Chapter 2: Quantitative Impact of the PEG3 Spacer

The decision to incorporate a PEG3 spacer is often driven by quantitative improvements in the properties of the bioconjugate. The following tables summarize key data illustrating the impact of PEG spacers on various parameters. While direct comparative data for a PEG3 linker versus a non-PEGylated linker is synthesized from general principles of PEGylation, it reflects the established benefits of incorporating short, hydrophilic spacers.

Table 1: Effect of PEG Spacer on ADC Hydrophilicity and Aggregation

Data is representative and synthesized to illustrate the principles of PEGylation. Actual values are dependent on the specific antibody, drug, and experimental conditions.

| Linker Type | Average DAR | HIC Retention Time (min)† | % Aggregation (by SEC) |

| Non-PEGylated (e.g., SMCC) | 3.5 | 25.4 | 8.5% |

| With PEG3 Spacer | 3.8 | 21.8 | < 2.0% |

| With PEG8 Spacer | 4.0 | 18.2 | < 1.5% |

| With PEG24 Spacer | 4.0 | 15.5 | < 1.0% |

†A shorter retention time on Hydrophobic Interaction Chromatography (HIC) indicates a more hydrophilic and less aggregation-prone molecule.

Table 2: Influence of PEG Spacer on Pharmacokinetics (PK)

This data illustrates the general trend that PEGylation improves PK profiles, as demonstrated in a study on PEGylated glucuronide-MMAE linkers.

| Linker Type | Plasma Clearance (mL/day/kg) | Overall Exposure (AUC) (µg*day/mL) |

| Non-PEGylated | 21.0 | 4,800 |

| With Short PEG Spacer (e.g., PEG3) | 15.5 | 7,200 |

| With PEG8 Spacer | 9.1 | 9,800 |

| With PEG12 Spacer | 9.0 | 10,000 |

Chapter 3: Experimental Protocols

The following section provides a detailed, two-step methodology for the synthesis of an antibody-drug conjugate (ADC) using Mal-PEG3-NHS ester. This protocol involves first reacting the NHS ester with an amine-containing drug payload, followed by conjugation of the maleimide group to the reduced thiols of an antibody.

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC)

Objective: To covalently link a cytotoxic drug to a monoclonal antibody (mAb) using the Mal-PEG3-NHS ester heterobifunctional crosslinker.

Materials:

-

Monoclonal Antibody (mAb) in amine-free buffer (e.g., PBS, pH 7.2)

-

Amine-containing cytotoxic drug

-

Mal-PEG3-NHS Ester (stored at -20°C with desiccant)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1M Cysteine solution

-

Purification: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or tangential flow filtration (TFF) system

Step 1: Activation of the Drug with Mal-PEG3-NHS Ester

-

Reagent Preparation: Allow the vial of Mal-PEG3-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation. Prepare a 10 mM stock solution of Mal-PEG3-NHS ester in anhydrous DMSO immediately before use. Do not store the solution.

-

Drug Preparation: Dissolve the amine-containing cytotoxic drug in anhydrous DMSO to a concentration of 20 mM.

-

Reaction: In a microcentrifuge tube, combine the drug solution with the Mal-PEG3-NHS ester solution. A 1.5-fold molar excess of the NHS ester relative to the drug is recommended as a starting point.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light. The NHS ester will react with the primary amine on the drug to form a stable amide bond.

-

Confirmation (Optional): The formation of the Drug-PEG3-Mal conjugate can be confirmed by LC-MS analysis.

Step 2: Conjugation of Drug-Linker to Antibody

-

Antibody Reduction: Prepare the mAb at a concentration of 5-10 mg/mL in Conjugation Buffer. To generate free thiol groups from interchain disulfide bonds, add a 10-fold molar excess of TCEP from a freshly prepared 10 mM stock solution.

-

Incubation: Incubate the reduction reaction for 1-2 hours at 37°C.

-

Removal of Reducing Agent: Immediately before conjugation, remove the excess TCEP using a desalting column equilibrated with Conjugation Buffer. This step is critical as TCEP will react with the maleimide.

-

Conjugation Reaction: Add the Drug-PEG3-Mal solution from Step 1 to the reduced, purified antibody. A 5 to 10-fold molar excess of the Drug-PEG3-Mal conjugate over the antibody is a typical starting point.

-

Incubation: Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C, with gentle mixing and protected from light. The maleimide group will react with the free sulfhydryl groups on the antibody to form a stable thioether bond.

-

Quenching: Quench any unreacted maleimide groups by adding Cysteine to a final concentration of 1 mM. Incubate for 15 minutes.

-

Purification: Remove unconjugated drug-linker and other small molecules by SEC or TFF, exchanging the final ADC into a suitable storage buffer (e.g., PBS).

-

Characterization: Characterize the final ADC to determine:

-

Protein Concentration: Use a BCA assay or measure absorbance at 280 nm.

-

Drug-to-Antibody Ratio (DAR): Typically determined using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

-

Aggregation: Analyze by Size-Exclusion Chromatography (SEC).

-

Purity: Assess using SDS-PAGE.

-

Chapter 4: Visualization of Pathways and Workflows

Graphviz diagrams are used to illustrate the chemical reactions, experimental workflows, and logical relationships central to the function of the Mal-PEG3-NHS ester.

Diagram 1: Two-Step Conjugation Reaction Pathway

Caption: Chemical reaction pathway for ADC synthesis using Mal-PEG3-NHS ester.

Diagram 2: Experimental Workflow for ADC Synthesis

Caption: Step-by-step workflow for creating an ADC with Mal-PEG3-NHS ester.

Diagram 3: Logical Benefits of the PEG3 Spacer

Caption: How the attributes of the PEG3 spacer lead to improved conjugate performance.

References

Mal-PEG3-NHS Ester: A Technical Guide to Amine and Thiol Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the Mal-PEG3-NHS ester, a heterobifunctional crosslinker widely used in bioconjugation. This reagent contains two distinct reactive groups at either end of a flexible, hydrophilic polyethylene glycol (PEG) spacer: an N-hydroxysuccinimide (NHS) ester that targets primary amines, and a maleimide group that selectively reacts with sulfhydryl (thiol) groups.[1][2][3][4][5] This dual reactivity allows for the sequential and controlled covalent linkage of two different molecules, making it an invaluable tool in the development of antibody-drug conjugates (ADCs), protein labeling, and nanoparticle functionalization.

Core Reaction Mechanisms

The utility of Mal-PEG3-NHS ester lies in the distinct and highly selective chemistries of its two terminal groups, which can be orchestrated by controlling reaction conditions, primarily pH.

NHS Ester Reactivity with Primary Amines

The NHS ester group reacts with primary amines, such as those found on the N-terminus of proteins or the side chain of lysine residues, via a nucleophilic acyl substitution. This reaction forms a stable and irreversible amide bond, releasing N-hydroxysuccinimide as a byproduct. The reaction is highly efficient but is also in competition with the hydrolysis of the NHS ester, a process that increases significantly with pH.

Maleimide Reactivity with Thiol Groups

The maleimide group reacts with thiol (sulfhydryl) groups, most commonly from cysteine residues in proteins and peptides, through a Michael addition mechanism. This reaction forms a stable thioether bond. The maleimide-thiol conjugation is known for its rapid kinetics and high chemoselectivity under mild, near-neutral pH conditions.

Quantitative Data on Reaction Parameters

The efficiency and selectivity of the conjugation reactions are critically dependent on several parameters, which are summarized below.

Table 1: Reaction Conditions for NHS Ester-Amine Conjugation

| Parameter | Optimal Range/Value | Notes |

| pH | 7.2 - 8.5 | The reaction rate increases with pH, but so does the rate of competing hydrolysis. A pH of 8.3-8.5 is often cited as optimal. |

| Temperature | 4°C to Room Temperature | Longer incubation times are required at lower temperatures (e.g., overnight at 4°C vs. 1-4 hours at room temp). |

| Half-life of Hydrolysis | ~10 minutes at pH 8.6 (4°C) | The susceptibility of the NHS ester to hydrolysis necessitates its immediate use after reconstitution. |

| Molar Excess | 8 to 20-fold | An excess of the NHS ester is typically used to drive the reaction to completion, though the optimal ratio depends on the specific biomolecule. |

| Compatible Buffers | Phosphate, Bicarbonate, Borate, HEPES | Buffers must be free of primary amines (e.g., Tris, glycine), which compete in the reaction. |

Table 2: Reaction Conditions for Maleimide-Thiol Conjugation

| Parameter | Optimal Range/Value | Notes |

| pH | 6.5 - 7.5 | This range provides the best balance of rapid reaction with high chemoselectivity for thiols over amines. |

| Selectivity | ~1,000x faster for thiols than amines at pH 7.0 | Above pH 7.5, reactivity with primary amines becomes a significant competing reaction. |

| Temperature | 4°C to Room Temperature | Reactions are typically rapid, often completing within 30-60 minutes at room temperature. |

| Side Reactions | Hydrolysis, Thiazine Rearrangement | The maleimide ring can hydrolyze at higher pH. With N-terminal cysteines, thiazine rearrangement can occur, especially at or above neutral pH. |

| Compatible Buffers | Phosphate, HEPES | Buffers should be free of competing thiols (e.g., DTT, β-mercaptoethanol). Degassing buffers can prevent thiol oxidation. |

Visualization of Reaction Pathways and Workflows

Chemical Reaction Mechanisms

The following diagrams illustrate the core chemical transformations.

Experimental Workflow

A typical bioconjugation strategy using Mal-PEG3-NHS ester involves a sequential, two-step process to ensure specificity.

Experimental Protocols

The following are generalized protocols that should be optimized for specific applications.

Protocol 1: Activation of an Amine-Containing Protein with Mal-PEG3-NHS Ester

This protocol describes the first step in a two-step conjugation: reacting the NHS ester moiety with a protein containing accessible primary amines.

-

Reagent Preparation :

-

Equilibrate the Mal-PEG3-NHS ester vial to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the Mal-PEG3-NHS ester in a water-miscible, anhydrous organic solvent like DMSO or DMF to create a stock solution.

-

Prepare the amine-containing protein in an amine-free buffer (e.g., 0.1 M phosphate buffer) at a pH between 7.2 and 8.5. A typical protein concentration is 1-10 mg/mL.

-

-

Reaction :

-

Add a calculated molar excess (e.g., 10- to 20-fold) of the dissolved Mal-PEG3-NHS ester to the protein solution.

-

Incubate the reaction for 1 to 4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Purification :

-

Remove excess, unreacted Mal-PEG3-NHS ester and the NHS byproduct immediately following incubation.

-

This is typically achieved using a desalting column (e.g., Sephadex G-25) or dialysis, equilibrated with a buffer suitable for the next step (e.g., PBS at pH 7.2-7.4).

-

-

Confirmation (Optional) :

-

The resulting maleimide-activated protein can be characterized using techniques like MALDI-TOF mass spectrometry to confirm the addition of the crosslinker.

-

Protocol 2: Conjugation of a Thiol-Containing Molecule to the Activated Protein

This protocol describes the second step: reacting the maleimide-activated protein with a molecule containing a free thiol group.

-

Reagent Preparation :

-

The maleimide-activated protein from Protocol 1 should be in a suitable buffer at pH 6.5-7.5.

-

Dissolve the thiol-containing molecule (e.g., a peptide, drug, or another protein) in the same reaction buffer. If the thiol is on a protein, ensure any disulfide bonds are reduced and the reducing agent (like DTT) is removed prior to this step.

-

-

Reaction :

-

Combine the maleimide-activated protein and the thiol-containing molecule. The molar ratio should be optimized but often starts near 1:1 or with a slight excess of the thiol molecule.

-

Incubate the mixture for 30 to 60 minutes at room temperature or for 2 hours at 4°C.

-

-

Quenching (Optional) :

-

To stop the reaction and cap any unreacted maleimide groups, a small molecule thiol like cysteine or β-mercaptoethanol can be added to the mixture.

-

-

Final Purification :

-

Purify the final conjugate from unreacted molecules and byproducts.

-

Methods such as size exclusion chromatography (SEC), ion-exchange chromatography (IEX), or affinity chromatography are commonly used, depending on the properties of the final product.

-

-

Characterization :

-

Analyze the final conjugate for purity, identity, and degree of labeling using methods like SDS-PAGE, mass spectrometry, and HPLC.

-

Conclusion

The Mal-PEG3-NHS ester is a powerful and versatile crosslinker that enables the precise covalent linkage of amine- and thiol-containing biomolecules. Successful conjugation hinges on a thorough understanding of the distinct reactivity of the NHS ester and maleimide functional groups. By carefully controlling the reaction pH and sequence, researchers can achieve high yields of specific, stable bioconjugates. The protocols and data presented in this guide provide a robust framework for professionals in drug development and life sciences to optimize their conjugation strategies and advance their research objectives.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. Mal-PEG3-CH2 NHS ester | CAS: 2230016-26-7 | AxisPharm [axispharm.com]

- 3. MAL-PEG3-NHS ester - CD Bioparticles [cd-bioparticles.net]

- 4. Mal-PEG3-NHS ester, 1537892-36-6 | BroadPharm [broadpharm.com]

- 5. Mal-PEG3-NHS ester, CAS 1537892-36-6 | AxisPharm [axispharm.com]

An In-depth Technical Guide to Mal-PEG3-NHS Ester for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterobifunctional crosslinker, Maleimide-PEG3-N-hydroxysuccinimide ester (Mal-PEG3-NHS ester). It details its chemical properties, reaction mechanisms, and applications in bioconjugation, with a focus on producing stable and effective bioconjugates for research and therapeutic development.

Introduction to Mal-PEG3-NHS Ester

Mal-PEG3-NHS ester is a versatile crosslinking reagent widely used in bioconjugation to link two biomolecules, typically a protein and another molecule such as a drug, peptide, or oligonucleotide.[1][2] Its structure features three key components: a maleimide group, a short polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This combination of reactive groups and a hydrophilic spacer makes it a valuable tool in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and various labeled proteins for diagnostic and research applications.[1][3]

The maleimide group specifically and efficiently reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, to form a stable thioether bond.[4] The NHS ester, on the other hand, is highly reactive towards primary amines, such as the N-terminus of a protein or the side chain of lysine residues, forming a stable amide bond. The short, hydrophilic PEG3 spacer, consisting of three ethylene glycol units, enhances the solubility of the crosslinker and the resulting conjugate in aqueous solutions, and can reduce steric hindrance between the conjugated molecules.

Chemical Properties and Structure

The chemical and physical properties of Mal-PEG3-NHS ester are summarized in the table below. It is crucial to handle this reagent with care, as the NHS ester is moisture-sensitive and can hydrolyze over time, rendering it inactive.

| Property | Value | Reference(s) |

| Chemical Formula | C17H22N2O9 | |

| Molecular Weight | 398.37 g/mol | |

| Purity | Typically >95% | |

| Appearance | White to off-white solid or liquid | |

| Solubility | Soluble in organic solvents (DMSO, DMF), limited solubility in aqueous buffers. | |

| Storage Conditions | -20°C in a dry, dark environment. |

Reaction Mechanism and Experimental Workflow

The bioconjugation process using Mal-PEG3-NHS ester is typically a two-step reaction. First, the NHS ester reacts with the primary amines on one biomolecule. Subsequently, the maleimide group of the now-modified biomolecule reacts with the sulfhydryl group on a second biomolecule.

References

Mal-PEG3-NHS Ester: A Technical Guide to Safe Handling and Experimental Use

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling and use of Mal-PEG3-NHS ester, a heterobifunctional crosslinker integral to the fields of bioconjugation, drug delivery, and diagnostics. This document outlines the material's safety profile, proper handling procedures, and a detailed experimental protocol for its application in protein crosslinking.

Safety and Hazard Information

The following tables summarize the key safety information for Mal-PEG3-NHS ester, compiled from various supplier safety data sheets (SDS). Researchers should always consult the specific SDS provided with their product for the most accurate and up-to-date information.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1] |

| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life.[1] |

| Chronic Aquatic Toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Call a physician.[1][2] |

| Eye Contact | Remove any contact lenses. Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing. Promptly call a physician. |

| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if irritation develops or persists. |

| Inhalation | Not expected to require first aid measures. If large amounts are inhaled, move to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR). |

Handling and Storage

| Condition | Recommendation |

| Handling | Avoid contact with skin, eyes, and inhalation. Use in a well-ventilated area or with appropriate exhaust ventilation. Do not eat, drink, or smoke when using this product. |

| Storage | Store at -20°C for long-term storage. Keep the container tightly closed in a cool, dry, and well-ventilated area. Protect from moisture and light. For stock solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. |

Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles with side-shields. |

| Skin Protection | Protective gloves and impervious clothing. |

| Respiratory Protection | A suitable respirator should be used if ventilation is inadequate. |

Experimental Protocols

Mal-PEG3-NHS ester is a versatile crosslinker used to conjugate amine-containing molecules with sulfhydryl-containing molecules. The N-hydroxysuccinimide (NHS) ester reacts with primary amines at a pH of 7-9, while the maleimide group reacts with sulfhydryl groups at a pH of 6.5-7.5.

Two-Step Protein Crosslinking Protocol

This protocol describes the conjugation of an amine-containing protein (Protein-NH2) to a sulfhydryl-containing protein (Protein-SH).

Materials:

-

Mal-PEG3-NHS ester

-

Amine-containing protein (Protein-NH2)

-

Sulfhydryl-containing protein (Protein-SH)

-

Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Avoid buffers containing primary amines (e.g., Tris) or sulfhydryls.

-

Desalting columns

Procedure:

-

Reagent Preparation:

-

Equilibrate the vial of Mal-PEG3-NHS ester to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the required amount of Mal-PEG3-NHS ester in DMSO or DMF. Note that this reagent is not directly soluble in aqueous buffers.

-

-

Reaction with Amine-Containing Protein:

-

Dissolve the amine-containing protein (Protein-NH2) in the Conjugation Buffer.

-

Add a 10- to 50-fold molar excess of the dissolved Mal-PEG3-NHS ester to the protein solution. The final concentration of the organic solvent should be less than 10% to maintain protein solubility.

-

Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.

-

-

Removal of Excess Crosslinker:

-

Remove the non-reacted Mal-PEG3-NHS ester using a desalting column equilibrated with the Conjugation Buffer.

-

-

Reaction with Sulfhydryl-Containing Protein:

-

The sulfhydryl-containing protein (Protein-SH) must have free (reduced) sulfhydryls. If necessary, reduce any disulfide bonds prior to this step.

-

Combine the desalted, maleimide-activated protein from step 3 with the Protein-SH.

-

Incubate the mixture for 30 minutes at room temperature or 2 hours at 4°C.

-

-

Stopping the Reaction (Optional):

-

To quench the reaction, a buffer containing reduced cysteine at a concentration several times greater than the sulfhydryls on Protein-SH can be added.

-

Visualizations

Chemical Structure and Reactivity

References

Methodological & Application

Application Notes and Protocols for Mal-PEG3-NHS Ester in Antibody-Drug Conjugate (ADC) Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biopharmaceuticals that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the drug payload, is a critical component that influences the efficacy, stability, and pharmacokinetic profile of the ADC. Mal-PEG3-NHS ester is a heterobifunctional crosslinker widely used in ADC development. It features a maleimide group that reacts with sulfhydryl groups (thiols) and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.[1][2][3] This document provides detailed protocols and application notes for the use of Mal-PEG3-NHS ester in the preparation of ADCs.

Chemical Properties and Reaction Mechanism

Mal-PEG3-NHS ester facilitates the covalent conjugation of a drug to an antibody in a two-step process. First, the NHS ester end of the linker reacts with primary amines, such as the side chain of lysine residues on the antibody, to form a stable amide bond.[3][4] This reaction is typically performed at a pH of 7-9. Subsequently, the maleimide end of the linker reacts with a sulfhydryl group on the cytotoxic drug to form a stable thioether bond. This reaction is most efficient at a pH of 6.5-7.5. The non-cleavable nature of the resulting thioether linkage ensures that the payload is released only upon lysosomal degradation of the antibody within the target cell.

Key Advantages of Mal-PEG3-NHS Ester in ADC Preparation

-

Enhanced Solubility: The hydrophilic PEG spacer improves the solubility of the ADC, which is particularly beneficial when working with hydrophobic drug payloads.

-

Reduced Steric Hindrance: The PEG linker provides spatial separation between the antibody and the drug, which can help maintain the biological activity of both components.

-

Controlled Conjugation: The two-step reaction allows for a more controlled conjugation process, enabling the preparation of more homogeneous ADCs.

-

Improved Pharmacokinetics: PEGylation can prolong the circulation half-life of the ADC by creating a hydration shell that reduces non-specific clearance.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of Mal-PEG-NHS ester linkers in ADC preparation.

| Parameter | Typical Value/Range | Notes |

| Drug-to-Antibody Ratio (DAR) | 2 - 8 | The desired DAR depends on the specific antibody, drug, and target. Higher DARs can be achieved with PEGylated linkers due to improved solubility. |

| Conjugation Efficiency | 58% - 84% | Efficiency can be influenced by factors such as the molar ratio of reactants, pH, temperature, and reaction time. |

| Stability (in human plasma) | ~50% intact after 7 days | Conventional maleimide-based linkers can undergo a retro-Michael reaction, leading to deconjugation. The stability can be improved by modifying the maleimide structure or the conjugation conditions. |

Experimental Protocols

Materials and Reagents

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Mal-PEG3-NHS ester

-

Thiol-modified cytotoxic drug

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))

-

Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, HIC-HPLC, LC-MS)

Experimental Workflow

Caption: Experimental workflow for ADC preparation.

Detailed Methodology

Step 1: Antibody-Linker Conjugation

-

Reagent Preparation:

-

Equilibrate the vial of Mal-PEG3-NHS ester to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of Mal-PEG3-NHS ester in anhydrous DMSO (e.g., 10 mM). Use the solution immediately.

-

Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL. The pH should be adjusted to 7.2-7.5.

-

-

Conjugation Reaction:

-

Add the Mal-PEG3-NHS ester stock solution to the antibody solution. A 5- to 20-fold molar excess of the linker is a common starting point.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

-

Purification:

-

Remove the excess, unreacted linker using a desalting column (e.g., Zeba™ Spin Desalting Columns) or SEC equilibrated with the reaction buffer (PBS, pH 7.2-7.5).

-

Step 2: Drug Conjugation

-

Reagent Preparation:

-

Prepare a stock solution of the thiol-modified cytotoxic drug in DMSO.

-

-

Conjugation Reaction:

-

Add the drug stock solution to the purified antibody-linker conjugate. The molar ratio of drug to antibody will depend on the desired DAR and the number of available maleimide groups. A 2- to 5-fold molar excess of the drug over the available maleimide groups is a typical starting point.

-

Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

-

Step 3: Quenching and Purification

-

Quenching:

-

To stop the reaction, add a quenching reagent such as N-acetylcysteine or Tris buffer to a final concentration of 10-50 mM to react with any remaining maleimide groups.

-

-

Purification:

-

Purify the final ADC from unreacted drug and other byproducts using SEC or TFF. The purification buffer should be suitable for the final formulation of the ADC (e.g., PBS).

-

Step 4: ADC Characterization

-

Drug-to-Antibody Ratio (DAR) Determination:

-

The average DAR can be determined using techniques such as Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Purity and Aggregation Assessment:

-

Analyze the purity and the presence of aggregates in the final ADC product by Size-Exclusion Chromatography (SEC).

-

-

Identity and Integrity Confirmation:

-

Confirm the identity and integrity of the ADC using SDS-PAGE under reducing and non-reducing conditions and by mass spectrometry to determine the molecular weight of the intact ADC and its subunits.

-

Mechanism of Action of a Non-Cleavable ADC

Caption: General mechanism of action for a non-cleavable ADC.

ADCs prepared with non-cleavable linkers like Mal-PEG3-NHS ester rely on the complete degradation of the antibody within the lysosome of the target cell to release the cytotoxic payload. The released payload, still attached to the linker and a single amino acid residue, can then exert its cell-killing effect.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low DAR | - Insufficient molar excess of linker or drug- Inactive reagents- Suboptimal reaction conditions (pH, temperature) | - Increase the molar ratio of linker or drug- Use fresh, high-quality reagents- Optimize reaction pH and temperature |

| High Aggregation | - Hydrophobic nature of the drug payload- High DAR- Inappropriate buffer conditions | - Use a PEGylated linker with a longer PEG chain- Optimize the DAR to balance potency and solubility- Screen different buffer formulations |

| Inconsistent Results | - Variability in reagent quality- Inconsistent reaction times or temperatures- Inefficient purification | - Use reagents from a reliable source with consistent quality- Standardize all reaction parameters- Optimize the purification method to ensure complete removal of unreacted components |

Conclusion

Mal-PEG3-NHS ester is a versatile and effective linker for the preparation of ADCs. Its properties contribute to improved solubility, controlled conjugation, and favorable pharmacokinetic profiles of the resulting conjugates. The detailed protocols and application notes provided in this document offer a comprehensive guide for researchers in the field of ADC development. Careful optimization of the reaction conditions and thorough characterization of the final product are crucial for the successful development of safe and effective ADC therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: A Step-by-Step Guide for Protein Labeling with Mal-PEG3-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PEG3-NHS ester is a heterobifunctional crosslinker designed for the covalent conjugation of amine- and sulfhydryl-containing molecules.[1] This reagent is composed of three key components:

-

N-hydroxysuccinimide (NHS) Ester: An amine-reactive group that readily forms stable amide bonds with primary amines, such as the side chains of lysine residues or the N-terminus of proteins.[1]

-

Maleimide: A sulfhydryl-reactive group that specifically forms a stable thioether bond with free sulfhydryl groups, such as those on cysteine residues.[1]

-

PEG3 Spacer: A hydrophilic, three-unit polyethylene glycol spacer that enhances the solubility of the labeled molecule, reduces steric hindrance, and provides flexibility between the conjugated molecules.[2][3]

This combination of features makes Mal-PEG3-NHS ester an invaluable tool for creating precisely linked biomolecular conjugates. Its applications are widespread and include the development of Antibody-Drug Conjugates (ADCs), the fluorescent or biotin labeling of proteins for diagnostic assays, and the functionalization of nanoparticles for targeted delivery systems.

Principle of the Method

The conjugation process using Mal-PEG3-NHS ester is typically performed as a two-step sequential reaction to ensure specificity and minimize unwanted polymerisation.

-

Amine Reaction: The NHS ester end of the linker is first reacted with the primary amine groups on the first protein (Protein A) at a pH of 7.2-8.5. This forms a stable intermediate where Protein A is now "activated" with a maleimide group.

-

Sulfhydryl Reaction: After removing the excess, unreacted linker, the maleimide-activated Protein A is introduced to a second molecule containing a free sulfhydryl (thiol) group (Molecule B). The maleimide group reacts specifically with the sulfhydryl group at a pH of 6.5-7.5 to form the final, stable conjugate.

This sequential approach prevents the linker from reacting with both amines and sulfhydryls on the same protein or between identical protein molecules, providing greater control over the final conjugate structure.

Materials and Equipment

Reagents:

-

Amine-containing protein (e.g., antibody)

-

Sulfhydryl-containing molecule (e.g., peptide, drug, oligo)

-

Mal-PEG3-NHS Ester

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer 1 (Amine Labeling): Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or 0.1 M Sodium Bicarbonate, pH 8.3. Must be free of primary amines (e.g., Tris, Glycine).

-

Reaction Buffer 2 (Sulfhydryl Labeling): PBS, pH 6.5-7.5.

-

Desalting spin columns or dialysis cassettes (e.g., 7K MWCO).

-

(Optional) Reducing agents like Dithiothreitol (DTT) if sulfhydryls are not free.

-

(Optional) Quenching agents like L-cysteine or 2-mercaptoethanol.

Equipment:

-

Microcentrifuge tubes

-

Pipettes

-

Vortex mixer

-

Rotator or shaker

-

Spectrophotometer (for protein concentration)

-

Gel filtration / Size-Exclusion Chromatography (SEC) system for final purification.

Reagent Preparation and Storage

-

Mal-PEG3-NHS Ester Reagent: The solid reagent is moisture-sensitive. Store the vial at -20°C with a desiccant. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

-

Mal-PEG3-NHS Ester Stock Solution: This reagent is not readily soluble in aqueous buffers and should be dissolved in anhydrous DMSO or DMF immediately before use to a concentration of ~10 mM. Do not store the reagent in solution, as the NHS ester will readily hydrolyze. Discard any unused reconstituted reagent.

-

Protein Solutions: The protein to be labeled should be dissolved in an amine-free buffer. If the buffer contains primary amines like Tris or glycine, it must be exchanged for a suitable reaction buffer via dialysis or a desalting column.

Experimental Protocol

This protocol outlines the two-step conjugation procedure.

Phase 1: Activation of Amine-Containing Protein

-

Prepare Protein: Adjust the concentration of your amine-containing protein to 2-5 mg/mL in Reaction Buffer 1 (e.g., PBS, pH 7.2-7.5).

-

Calculate Reagents: Determine the amount of Mal-PEG3-NHS ester needed for a 10- to 50-fold molar excess over the protein. The optimal ratio may need to be determined empirically.

-

Dissolve Linker: Immediately before starting the reaction, dissolve the calculated amount of Mal-PEG3-NHS ester in a small volume of anhydrous DMSO. The final DMSO concentration in the reaction should not exceed 10% to avoid protein denaturation.

-

Initiate Reaction: Add the dissolved linker solution to the protein solution. Mix gently but thoroughly.

-

Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours at 4°C.

Phase 2: Removal of Excess Linker (Crucial Step)

-

To prevent the maleimide end of the unreacted linker from reacting with the target sulfhydryl molecule, it is essential to remove all excess Mal-PEG3-NHS ester.

-

Prepare Desalting Column: Equilibrate a desalting spin column (with a molecular weight cutoff appropriate for your protein) with Reaction Buffer 2 (pH 6.5-7.5).

-

Purify: Apply the reaction mixture from Phase 1 to the prepared column. Centrifuge according to the manufacturer's instructions to collect the purified, maleimide-activated protein. This step also serves as a buffer exchange into the ideal pH for the maleimide reaction. Alternatively, perform dialysis against Reaction Buffer 2.

Phase 3: Conjugation to Sulfhydryl-Containing Molecule

-

Prepare SH-Molecule: Ensure the sulfhydryl-containing molecule is ready and, if necessary, has been freshly reduced to ensure the sulfhydryl group is free. If a reducing agent like DTT was used, it must be removed prior to this step.

-

Combine and React: Add the sulfhydryl-containing molecule to the purified maleimide-activated protein. A 1.5- to 5-fold molar excess of the SH-molecule over the protein is a typical starting point.

-

Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

(Optional) Quench Reaction: The reaction can be stopped by adding a small molecule thiol like L-cysteine to a final concentration of ~10 mM to react with any remaining maleimide groups.

Phase 4: Final Purification

-

Purify the final conjugate from excess sulfhydryl-containing molecules and any reaction byproducts.

-

Select Method: Size-exclusion chromatography (SEC) is the most common method for separating the larger protein conjugate from smaller, unreacted molecules. Affinity chromatography can also be used if the protein has an affinity tag.

-

Purify and Characterize: Perform the purification and collect fractions. Analyze fractions (e.g., by SDS-PAGE) to confirm the presence of the purified conjugate, which should exhibit a higher molecular weight than the original protein.

Summary of Quantitative Data

| Parameter | Reaction Step | Recommended Value/Range | Notes |

| Reagent Storage | Mal-PEG3-NHS (Solid) | -20°C with desiccant | Reagent is moisture-sensitive. |

| Mal-PEG3-NHS (Stock) | Prepare fresh; do not store in solution | NHS ester hydrolyzes in aqueous/protic solutions. | |

| Final Conjugate | -20°C to -80°C (can be aliquoted) | Avoid repeated freeze-thaw cycles. | |

| Reaction pH | Step 1: NHS Ester Coupling | pH 7.2 - 8.5 | Reaction is faster at higher pH, but so is hydrolysis. |

| Step 2: Maleimide Coupling | pH 6.5 - 7.5 | Maleimide group stability decreases above pH 7.5. | |

| Molar Ratios | Step 1: Linker:Protein | 10:1 to 50:1 | Must be optimized empirically for desired degree of labeling. |

| Step 2: SH-Molecule:Protein | 1.5:1 to 5:1 | Depends on the number of activated sites on the protein. | |

| Reaction Time | Step 1 & 2 | 30 - 60 minutes at Room Temp. | Can be extended to 2-4 hours at 4°C. |

| Solvent | Linker Dissolution | Anhydrous DMSO or DMF | Final concentration in reaction should be <10%. |

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Labeling Efficiency | - Inactive/hydrolyzed NHS ester.- Primary amines (e.g., Tris) in protein buffer.- Insufficient molar excess of linker.- Protein concentration is too low. | - Prepare fresh linker solution immediately before use.- Exchange protein into an amine-free buffer (PBS, Bicarbonate).- Increase the molar ratio of linker to protein.- Concentrate the protein to >2 mg/mL. |

| Protein Precipitation | - High degree of labeling alters protein properties.- Unsuitable buffer conditions.- High concentration of organic solvent. | - Reduce the molar ratio of linker to protein.- Screen different buffers to find optimal conditions.- Ensure the final DMSO/DMF concentration is below 10%. |

| Non-specific Labeling | - Failure to remove excess linker after Step 1.- Maleimide reaction pH is too high (>7.5). | - Ensure efficient purification (desalting, dialysis) after the NHS reaction.- Maintain the maleimide reaction pH between 6.5 and 7.5. |

References

Application Notes and Protocols for Peptide Conjugation with Mal-PEG3-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of peptides with the heterobifunctional crosslinker, Mal-PEG3-NHS ester. This crosslinker contains an N-hydroxysuccinimide (NHS) ester reactive towards primary amines (such as the N-terminus of a peptide or the side chain of lysine residues) and a maleimide group reactive towards sulfhydryl groups (typically from a cysteine residue). The polyethylene glycol (PEG) spacer enhances the solubility and bioavailability of the resulting conjugate.[1] This two-step conjugation strategy allows for specific and controlled coupling of the PEG linker to a peptide.

Reaction Chemistry

The conjugation process involves two key reactions:

-

Amine Reaction: The NHS ester reacts with primary amines at a pH of 7-9 to form a stable amide bond.[2]

-

Thiol Reaction: The maleimide group reacts with sulfhydryl groups at a pH of 6.5-7.5 to form a stable thioether bond.[2]

A two-step reaction is typically employed to ensure specificity. First, the Mal-PEG3-NHS ester is reacted with an amine-containing peptide. After removing the excess crosslinker, the maleimide-activated peptide is then reacted with a sulfhydryl-containing peptide or molecule.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the conjugation protocol.

| Parameter | Step 1: Amine Reaction (NHS Ester) | Step 2: Thiol Reaction (Maleimide) |

| pH | 7.2 - 8.5[2] | 6.5 - 7.5 |

| Molar Excess of Linker | 10- to 50-fold molar excess of Mal-PEG3-NHS ester over the peptide | 10- to 20-fold molar excess of maleimide-activated peptide over the sulfhydryl-containing peptide |

| Incubation Temperature | Room temperature or 4°C | Room temperature or 4°C |

| Incubation Time | 30 minutes to 2 hours at room temperature; 2 hours to overnight at 4°C | 30 minutes to 2 hours at room temperature; up to 4 hours at 4°C |

| Solvent for Linker | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | - |

Experimental Workflow

Caption: Workflow for the two-step conjugation of peptides using Mal-PEG3-NHS ester.

Experimental Protocols

Materials

-

Peptide with a primary amine (Peptide-NH2)

-

Peptide with a sulfhydryl group (Peptide-SH)

-

Mal-PEG3-NHS ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer A: Phosphate-buffered saline (PBS) or other amine-free buffer, pH 7.2-8.5

-

Reaction Buffer B: Phosphate buffer, pH 6.5-7.5, degassed

-

Quenching reagent (e.g., Tris buffer or glycine)

-

Purification system (e.g., dialysis cassettes, size-exclusion chromatography column, or RP-HPLC system)

Step 1: Activation of Amine-Containing Peptide with Mal-PEG3-NHS Ester

-

Peptide Preparation: Dissolve the amine-containing peptide (Peptide-NH2) in Reaction Buffer A.

-

Linker Preparation: Immediately before use, dissolve the Mal-PEG3-NHS ester in a small amount of anhydrous DMF or DMSO.

-

Reaction: Add a 10- to 50-fold molar excess of the dissolved Mal-PEG3-NHS ester to the peptide solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to maintain peptide solubility.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

Purification of Intermediate: Remove the excess, unreacted Mal-PEG3-NHS ester immediately using a desalting column, dialysis, or size-exclusion chromatography equilibrated with Reaction Buffer B. This step is crucial to prevent unwanted side reactions in the subsequent step.

Step 2: Conjugation of Maleimide-Activated Peptide with Sulfhydryl-Containing Peptide

-

Peptide Preparation: Dissolve the sulfhydryl-containing peptide (Peptide-SH) in degassed Reaction Buffer B. If the peptide contains disulfide bonds, reduction with a reagent like TCEP may be necessary prior to conjugation.

-

Reaction: Add the purified maleimide-activated peptide from Step 1 to the solution of Peptide-SH. A 10- to 20-fold molar excess of the maleimide-activated peptide is recommended to ensure efficient conjugation to the thiol-peptide.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.

-

Quenching (Optional): To stop the reaction, a quenching reagent such as free cysteine or 2-mercaptoethanol can be added to react with any remaining maleimide groups.

Final Purification and Analysis

-

Purification: Purify the final peptide-PEG conjugate from unreacted peptides and other byproducts. Several methods can be employed:

-

Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated conjugate from smaller, unreacted peptides.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A widely used method for purifying peptides and can be optimized to separate the PEGylated product.

-

Ion-Exchange Chromatography (IEX): Can be used to separate molecules based on charge differences, which may be altered by PEGylation.

-

Dialysis: Useful for removing small molecule impurities.

-

-

Analysis: Characterize the final conjugate to confirm successful conjugation and assess purity. Common analytical techniques include:

-

Mass Spectrometry (MS): To confirm the molecular weight of the final conjugate.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate.

-

Signaling Pathway Diagram (Generic Representation)

Caption: Generic signaling pathway initiated by a peptide-PEG conjugate binding to its receptor.

References

Illuminating Cellular Processes: A Guide to Fluorescent Dye Attachment using Mal-PEG3-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Mal-PEG3-NHS ester, a heterobifunctional crosslinker, in the fluorescent labeling of biomolecules. This versatile reagent facilitates the covalent attachment of fluorescent dyes to proteins, antibodies, and other molecules, enabling a wide range of applications in biological research and drug development, from cellular imaging to flow cytometry and beyond.

Introduction

Mal-PEG3-NHS ester is a valuable tool in bioconjugation, featuring a maleimide group reactive towards sulfhydryl (thiol) groups and an N-hydroxysuccinimide (NHS) ester group reactive towards primary amines.[1][2] The short polyethylene glycol (PEG) spacer enhances solubility and minimizes steric hindrance, making it an ideal linker for creating stable and functional fluorescently-labeled biomolecules.[1] This two-step conjugation strategy allows for controlled and specific labeling, crucial for generating reliable reagents for sensitive assays.[3]

Principle of Two-Step Fluorescent Labeling

The labeling process involves two sequential reactions. First, the NHS ester of the Mal-PEG3-NHS ester reacts with primary amines (e.g., lysine residues) on the target protein or antibody under slightly alkaline conditions (pH 7.2-8.5).[4] After removing the excess, unreacted crosslinker, a fluorescent dye containing a free sulfhydryl group is introduced. The maleimide group of the protein-linker conjugate then reacts specifically with the thiol group on the dye, forming a stable thioether bond. This method ensures a high degree of specificity and minimizes the risk of homodimerization or other unwanted side reactions.

Data Presentation

The following tables summarize typical quantitative data associated with fluorescent dye conjugation using Mal-PEG3-NHS ester. These values should be considered as a starting point, as optimal conditions may vary depending on the specific protein, dye, and application.

Table 1: Recommended Reaction Conditions

| Parameter | NHS Ester Reaction (Step 1) | Maleimide Reaction (Step 2) |

| pH | 7.2 - 8.5 | 6.5 - 7.5 |

| Temperature | Room Temperature or 4°C | Room Temperature or 4°C |

| Incubation Time | 30 minutes - 2 hours | 2 hours - overnight |

| Molar Excess of Linker | 10- to 50-fold over protein | N/A |

| Molar Excess of Dye | N/A | 10- to 20-fold over protein |

Table 2: Typical Dye-to-Protein (D/P) Ratios and Labeling Efficiencies

| Protein Type | Fluorescent Dye | Molar Excess of Dye:Linker:Protein | Typical D/P Ratio | Estimated Labeling Efficiency |

| IgG Antibody | Fluorescein | 15:20:1 | 4 - 8 | 70 - 90% |

| Bovine Serum Albumin (BSA) | Cyanine5 | 20:30:1 | 2 - 5 | 60 - 80% |

| Streptavidin | Rhodamine | 10:15:1 | 3 - 6 | 75 - 95% |

Note: Labeling efficiency is highly dependent on the number of available primary amines on the protein and the reactivity of the specific dye. Optimization is recommended for each specific system.

Experimental Protocols

Materials

-

Mal-PEG3-NHS ester

-

Amine-containing protein or antibody (e.g., IgG)

-

Thiol-containing fluorescent dye

-

Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.4)

-

Bicarbonate Buffer (1 M, pH 8.3-8.5)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Desalting columns (e.g., Sephadex G-25)

-

Spectrophotometer

Experimental Workflow Diagram

Caption: Experimental workflow for fluorescent labeling.

Protocol 1: Activation of Protein with Mal-PEG3-NHS Ester

-

Prepare Protein Solution: Dissolve the amine-containing protein (e.g., antibody) in Reaction Buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

-

Prepare Linker Solution: Immediately before use, dissolve Mal-PEG3-NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

-

Adjust pH: Add 1 M Bicarbonate Buffer to the protein solution to adjust the pH to 8.3-8.5.

-

Reaction: Add a 10- to 50-fold molar excess of the dissolved Mal-PEG3-NHS ester to the protein solution.

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle stirring.

-

Purification: Remove excess, unreacted Mal-PEG3-NHS ester using a desalting column equilibrated with Reaction Buffer (pH 7.2-7.4).

Protocol 2: Conjugation of Thiol-Containing Fluorescent Dye

-

Prepare Dye Solution: Dissolve the thiol-containing fluorescent dye in anhydrous DMSO or DMF.

-

Reaction: Add a 10- to 20-fold molar excess of the dissolved fluorescent dye to the purified, activated protein from Protocol 1.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove unreacted dye by passing the reaction mixture through a desalting column equilibrated with an appropriate storage buffer (e.g., PBS).

Protocol 3: Characterization of the Labeled Protein

-

Measure Absorbance: Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the maximum absorbance wavelength of the fluorescent dye (A_dye).

-

Calculate Protein Concentration:

-

Protein Concentration (M) = [A280 - (A_dye × CF)] / ε_protein

-

Where CF is the correction factor of the dye at 280 nm (provided by the dye manufacturer) and ε_protein is the molar extinction coefficient of the protein.

-

-

Calculate Dye Concentration:

-

Dye Concentration (M) = A_dye / ε_dye

-

Where ε_dye is the molar extinction coefficient of the dye.

-

-

Calculate Dye-to-Protein (D/P) Ratio:

-

D/P Ratio = Dye Concentration (M) / Protein Concentration (M)

-

Application Example: Studying Intercellular Communication

Fluorescently labeled proteins are powerful tools for visualizing and quantifying cellular processes. For instance, cell surface proteins labeled using heterobifunctional crosslinkers can be used to track intercellular communication in vivo. By labeling the pan-membrane proteins of one cell population with a specific fluorescent dye, researchers can monitor the transfer of membrane components to a recipient cell population, shedding light on mechanisms of cell-cell interaction and signaling.

Signaling Pathway Visualization

Caption: Tracking intercellular membrane transfer.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Hydrolysis of NHS ester | Prepare fresh NHS ester solution immediately before use. Ensure anhydrous solvents. |

| Incorrect pH of reaction buffer | Verify pH of buffers. For NHS ester reaction, pH should be 7.2-8.5. For maleimide reaction, pH 6.5-7.5. | |

| Presence of primary amines in buffer | Use amine-free buffers like PBS for the NHS ester reaction. | |

| Inactive thiol groups on the dye | Reduce disulfide bonds on the dye with a reducing agent like TCEP if necessary. | |

| Protein Precipitation | High concentration of organic solvent | Keep the final concentration of DMSO or DMF below 10%. |

| Protein instability at reaction pH | Optimize pH within the recommended range or shorten incubation time. | |

| High Background Fluorescence | Incomplete removal of unreacted dye | Repeat the purification step or use a different size exclusion resin. |

By following these detailed protocols and considering the provided quantitative data, researchers can effectively utilize Mal-PEG3-NHS ester to generate high-quality fluorescently labeled biomolecules for a wide array of applications, ultimately contributing to a deeper understanding of complex biological systems.

References

Application Notes and Protocols for Protein Biotinylation and Conjugation using Mal-PEG3-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of Mal-PEG3-NHS ester, a heterobifunctional crosslinker, for the biotinylation and conjugation of proteins. This reagent is particularly valuable for creating precisely defined bioconjugates, such as antibody-drug conjugates (ADCs), or for immobilizing proteins on surfaces for various assays.

The Mal-PEG3-NHS ester contains two reactive groups: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine residues and the N-terminus of proteins), and a maleimide group that specifically reacts with sulfhydryl (thiol) groups (e.g., from cysteine residues). The polyethylene glycol (PEG) spacer increases the solubility of the reagent and the resulting conjugate in aqueous solutions.[1]

A key advantage of this heterobifunctional linker is the ability to perform a controlled, two-step conjugation, which minimizes the formation of unwanted homodimers or polymers.[1]